tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate is a synthetic organic compound with the molecular formula C17H20FN2O2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluoro group and a cyano group in its structure makes it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluoroindole ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
- tert-Butyl 3-(2-cyanopropan-2-yl)-5-fluoro-1H-indole-1-carboxylate
- tert-Butyl 3-(2-cyanopropan-2-yl)-7-fluoro-1H-indole-1-carboxylate
Uniqueness
The presence of the fluoro group at the 6-position in tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate distinguishes it from other similar compounds. This specific positioning can influence its chemical reactivity and biological activity, making it a unique compound for specific applications.
Properties
Molecular Formula |
C17H19FN2O2 |
---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyanopropan-2-yl)-6-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C17H19FN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-7-6-11(18)8-14(12)20/h6-9H,1-5H3 |
InChI Key |
SAYUPNOAOREHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.